2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione
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Overview
Description
2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of phenoxy and isoindole-dione groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often include mild temperatures and the use of environmentally benign reagents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy and isoindole-dione moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s phenoxy and isoindole-dione groups can interact with enzymes and receptors, modulating their activity. For instance, the nitro group may undergo reduction to form reactive intermediates that can bind to cellular targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid: This compound shares a similar phenoxy group but differs in its acetic acid moiety.
2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid: Similar in structure but contains a chloro group instead of a nitro group.
2-(2-(3,4-Dimethylphenoxy)-5-chlorophenyl)acetic acid: Another related compound with a chlorophenyl group.
Uniqueness
2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione stands out due to its combination of phenoxy and isoindole-dione groups, which impart unique chemical reactivity and potential biological activities. Its nitro group also provides additional functionality for further chemical modifications.
Properties
Molecular Formula |
C28H20N2O6 |
---|---|
Molecular Weight |
480.5g/mol |
IUPAC Name |
2-[4-(3,4-dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C28H20N2O6/c1-17-6-9-23(14-18(17)2)35-21-10-7-19(8-11-21)29-27(31)25-13-12-24(16-26(25)28(29)32)36-22-5-3-4-20(15-22)30(33)34/h3-16H,1-2H3 |
InChI Key |
HUWTXKIUBZWFLS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-])C |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-])C |
Origin of Product |
United States |
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